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Introduction
Near-infrared (NIR) fluorescence imaging offers significant advantages for the analysis of fixed

tissues, primarily due to reduced autofluorescence from biological samples in this spectral

range, leading to higher signal-to-noise ratios.[1][2] This allows for deeper tissue penetration

and enhanced sensitivity, making it an ideal choice for in vivo and deep tissue imaging.[1][3] IR-
251 is a novel, bright, and highly photostable near-infrared fluorophore designed for covalent

labeling of proteins and antibodies. These application notes provide a detailed protocol for the

successful use of IR-251 in staining fixed tissues for fluorescence microscopy.

Properties of IR-251
IR-251 is a cyanine-based dye that provides intense and stable fluorescence in the near-

infrared spectrum. Its properties make it an excellent choice for demanding imaging

applications, including confocal microscopy and high-content screening. A summary of its

photophysical properties is provided in the table below.
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Property Value

Excitation Wavelength (λex) 750 nm

Emission Wavelength (λem) 780 nm

Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield (Φ) ~0.15

Photostability High

Solubility Soluble in aqueous buffers

Experimental Protocols
This section details the recommended procedures for staining formalin-fixed, paraffin-

embedded (FFPE) tissue sections with IR-251 conjugated antibodies.

I. Deparaffinization and Rehydration of FFPE Tissue
Sections
This protocol describes the removal of paraffin wax from FFPE tissue sections and their

subsequent rehydration.

Materials:

Xylene or a xylene substitute (e.g., Histoclear)

Ethanol (100%, 95%, 70%)

Deionized water

Coplin jars or a staining rack

Procedure:

Immerse slides in xylene for 5 minutes. Repeat with fresh xylene.

Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol.
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Immerse slides in 95% ethanol for 3 minutes.

Immerse slides in 70% ethanol for 3 minutes.

Rinse slides thoroughly with deionized water.

II. Antigen Retrieval
Heat-induced epitope retrieval (HIER) is recommended for most antibodies to unmask epitopes

that have been cross-linked during fixation.

Materials:

10 mM Sodium Citrate buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0)

Heat source (microwave, pressure cooker, or water bath)

Procedure:

Pre-heat the antigen retrieval solution to 95-100°C.

Immerse the rehydrated slides in the heated solution.

Incubate for 10-20 minutes at 95-100°C.

Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

Rinse slides with Phosphate Buffered Saline (PBS).

III. Immunostaining
This protocol outlines the steps for blocking, primary antibody incubation, and detection using

an IR-251 conjugated secondary antibody.

Materials:

Phosphate Buffered Saline (PBS)

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
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Primary antibody (specific to the target of interest)

IR-251 conjugated secondary antibody (specific to the host species of the primary antibody)

Humidified chamber

Procedure:

Blocking: Surround the tissue section with a hydrophobic barrier using a pap pen. Cover the

tissue with blocking buffer and incubate for 1 hour at room temperature in a humidified

chamber.[2]

Primary Antibody Incubation: Drain the blocking buffer and apply the primary antibody diluted

in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

Washing: Wash the slides three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Apply the IR-251 conjugated secondary antibody diluted in

blocking buffer. Incubate for 1-2 hours at room temperature in a humidified chamber,

protected from light.

Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.

IV. Counterstaining and Mounting
Materials:

Nuclear counterstain (e.g., DAPI or Hoechst)

Antifade mounting medium

Procedure:

Counterstaining: If desired, incubate the slides with a suitable nuclear counterstain according

to the manufacturer's instructions.

Washing: Rinse briefly with PBS.
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Mounting: Apply a drop of antifade mounting medium to the tissue section and place a

coverslip, avoiding air bubbles.

Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant.

Imaging: Image the slides using a fluorescence microscope equipped with appropriate filters

for IR-251 (Excitation: ~750 nm, Emission: ~780 nm).

Optional Protocol: Adaptation for Cleared Tissues
For imaging deeper into tissues, a tissue clearing protocol can be employed.[4][5] This protocol

is a general guideline and may need optimization depending on the specific clearing method

used.

Procedure:

Fixation and Permeabilization: Follow the initial steps of your chosen tissue clearing protocol

(e.g., CLARITY, CUBIC).[5]

Immunolabeling: Following the delipidation and washing steps of the clearing protocol,

incubate the tissue in the blocking buffer for an extended period (e.g., 12-24 hours) with

gentle agitation.

Primary Antibody Incubation: Incubate the tissue in the primary antibody solution for several

days to a week at 37°C with gentle agitation.

Washing: Wash the tissue extensively with wash buffer for 24-48 hours, changing the buffer

multiple times.

Secondary Antibody Incubation: Incubate the tissue in the IR-251 conjugated secondary

antibody solution for several days at 37°C with gentle agitation, protected from light.

Washing: Perform extensive washing as described in step 4.

Refractive Index Matching: Incubate the tissue in the appropriate refractive index matching

solution until transparent.

Imaging: Image the cleared tissue using a light-sheet, confocal, or multiphoton microscope.
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Caption: Workflow for IR-251 staining of fixed tissues.
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Caption: Example signaling pathway visualized with IR-251.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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